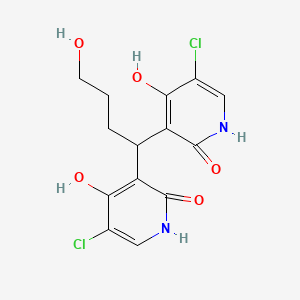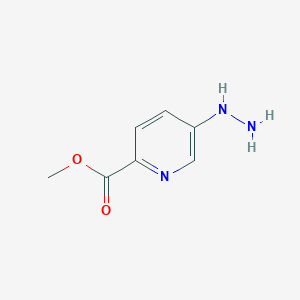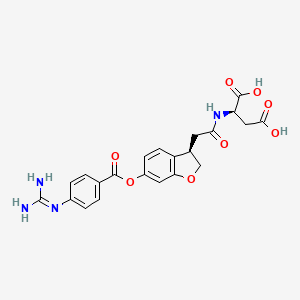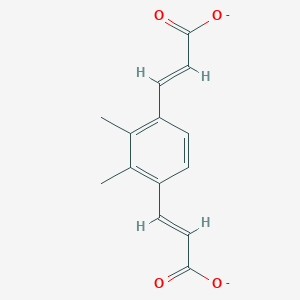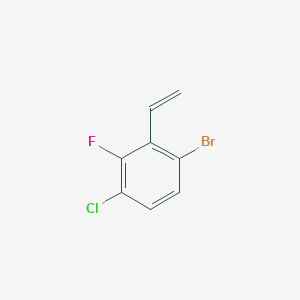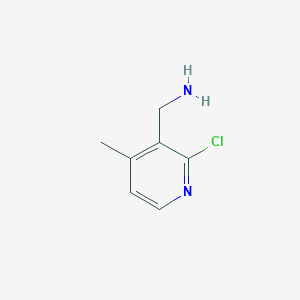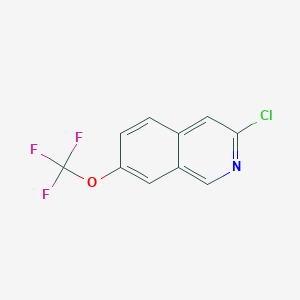![molecular formula C9H7NO3 B12853112 3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)
3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde is a heterocyclic compound with a unique structure that includes a cyclopenta[b]pyrrole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted pyrrole, followed by functional group transformations to introduce the aldehyde and ketone functionalities.
Cyclization: The initial step often involves the cyclization of a substituted pyrrole derivative under acidic or basic conditions to form the cyclopenta[b]pyrrole core.
Functional Group Transformation: Subsequent steps include oxidation reactions to introduce the ketone groups at positions 4 and 6, and formylation to introduce the aldehyde group at position 2.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents, organolithium compounds
Major Products
Oxidation: 3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reduction: 3-Methyl-4,6-dihydroxy-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
In organic synthesis, 3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules
Biology
This compound has potential applications in biological research due to its structural similarity to certain natural products. It can be used as a scaffold for the design of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine
In medicinal
特性
分子式 |
C9H7NO3 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
3-methyl-4,6-dioxo-1H-cyclopenta[b]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO3/c1-4-5(3-11)10-9-7(13)2-6(12)8(4)9/h3,10H,2H2,1H3 |
InChIキー |
RDBVUBZFEJUCKA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C(=O)CC2=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


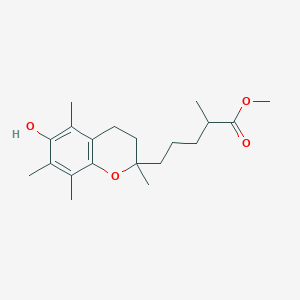
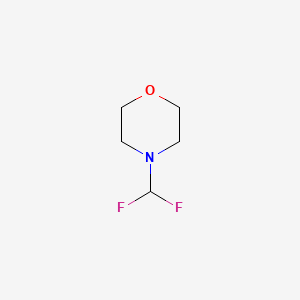
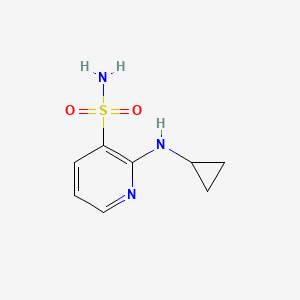
![(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B12853065.png)
